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molecular formula C11H16N2O B8495047 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carbaldehyde

1-Cyclohexyl-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B8495047
M. Wt: 192.26 g/mol
InChI Key: CHHBSVCQTYFIHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07214802B2

Procedure details

1-Cyclohexyl-5-methyl-1H-pyrazole-4-carbaldehyde was prepared from ethyl acetoacetate and cyclohexyl hydrazine (TCI) in the same manner as 5-cyclopropyl-1-isopropyl-1H-pyrazole-4-carbaldehyde (Example 49).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:7]CC)(=O)[CH2:2][C:3]([CH3:5])=O.C1(NN)CCCCC1.[CH:18]1([C:21]2[N:25]([CH:26](C)C)[N:24]=[CH:23][C:22]=2C=O)[CH2:20][CH2:19]1>>[CH:23]1([N:24]2[C:3]([CH3:5])=[C:2]([CH:1]=[O:7])[CH:26]=[N:25]2)[CH2:19][CH2:20][CH2:18][CH2:21][CH2:22]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1=C(C=NN1C(C)C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N1N=CC(=C1C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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